molecular formula C15H21N3O B1374615 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1351398-03-2

1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B1374615
CAS No.: 1351398-03-2
M. Wt: 259.35 g/mol
InChI Key: HWDMDRNPMSDKIR-UHFFFAOYSA-N
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Description

1’-ethyl-6’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a piperidine ring and a quinazoline ring, with additional ethyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-6’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Quinazoline Ring Formation: The quinazoline ring can be constructed via condensation reactions involving appropriate amines and carbonyl compounds.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine and quinazoline intermediates under specific conditions, often involving catalysts and controlled temperatures.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using reagents like ethyl iodide and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems could be used.

    Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction efficiency and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-6’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-ethyl-6’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific application. For instance:

    Biological Activity: If it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes.

    Therapeutic Effects: In medicine, it could interact with molecular targets such as receptors or enzymes, modulating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the ethyl and methyl substituents.

    1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure but without the methyl group.

    6’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure but without the ethyl group.

Uniqueness

1’-ethyl-6’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-ethyl-6-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-18-13-5-4-11(2)10-12(13)14(19)17-15(18)6-8-16-9-7-15/h4-5,10,16H,3,6-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDMDRNPMSDKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=O)NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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